molecular formula C10H8ClNO6 B1349472 Dimethyl 2-chloro-5-nitroterephthalate CAS No. 32888-86-1

Dimethyl 2-chloro-5-nitroterephthalate

Cat. No.: B1349472
CAS No.: 32888-86-1
M. Wt: 273.62 g/mol
InChI Key: SOWILPWTOKVAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-chloro-5-nitroterephthalate is an organic compound with the molecular formula C10H8ClNO6 and a molecular weight of 273.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Dimethyl 2-chloro-5-nitroterephthalate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials

Biochemical Analysis

Cellular Effects

Dimethyl 2-chloro-5-nitroterephthalate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by modulating the activity of specific kinases and phosphatases .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This inhibition can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other chemical species, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound may cause toxic effects, such as oxidative stress and cell death. These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of different metabolites. These metabolic pathways can affect the compound’s activity and function. For instance, the metabolism of this compound may result in the production of reactive oxygen species, which can impact cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its effects. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, this compound may accumulate in certain cellular compartments, affecting its localization and activity .

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can impact mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-chloro-5-nitroterephthalate can be synthesized through a multi-step process involving the nitration and chlorination of terephthalic acid derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-chloro-5-nitroterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dimethyl 2-chloro-5-nitroterephthalate involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups make it reactive towards nucleophiles and reducing agents, allowing it to participate in various biochemical and chemical processes. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-nitroterephthalate: Similar structure but lacks the chlorine atom.

    Dimethyl terephthalate: Lacks both the nitro and chlorine groups.

    Dimethyl 2-chloroterephthalate: Lacks the nitro group

Uniqueness

Dimethyl 2-chloro-5-nitroterephthalate is unique due to the presence of both nitro and chlorine groups, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

dimethyl 2-chloro-5-nitrobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO6/c1-17-9(13)5-4-8(12(15)16)6(3-7(5)11)10(14)18-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWILPWTOKVAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362909
Record name Dimethyl 2-chloro-5-nitroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32888-86-1
Record name Dimethyl 2-chloro-5-nitroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-chloro-5-nitroterephthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-chloro-5-nitroterephthalate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2-chloro-5-nitroterephthalate
Reactant of Route 4
Reactant of Route 4
Dimethyl 2-chloro-5-nitroterephthalate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2-chloro-5-nitroterephthalate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2-chloro-5-nitroterephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.